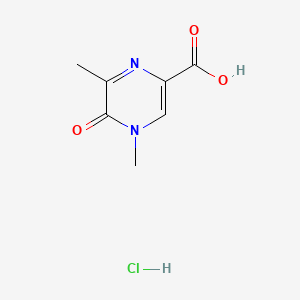
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H9ClN2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with methyl groups and a carboxylic acid group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with acetic anhydride, followed by cyclization to form the pyrazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, while reduction may produce 4,6-dimethyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid.
Applications De Recherche Scientifique
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
- 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H9ClN2O3 |
|---|---|
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
4,6-dimethyl-5-oxopyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-6(10)9(2)3-5(8-4)7(11)12;/h3H,1-2H3,(H,11,12);1H |
Clé InChI |
BLKVSUANSWHJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN(C1=O)C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)

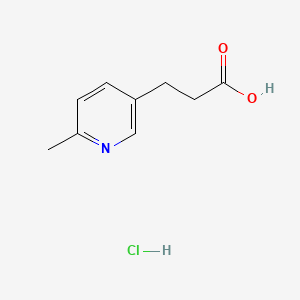
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)

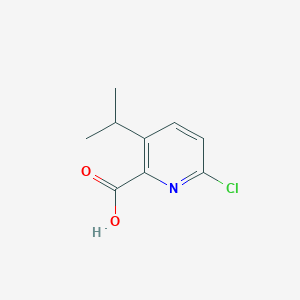


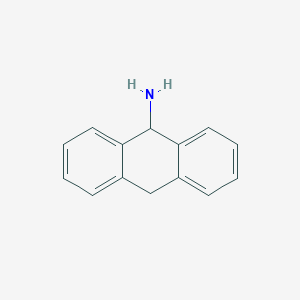
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
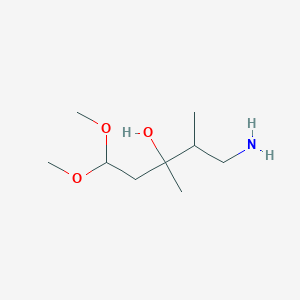
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
